molecular formula C7H16NO4P B1311255 Diethyl (2-(methylamino)-2-oxoethyl)phosphonate CAS No. 72563-39-4

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate

Cat. No.: B1311255
CAS No.: 72563-39-4
M. Wt: 209.18 g/mol
InChI Key: OPVDBTSRABZMMM-UHFFFAOYSA-N
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Description

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate is a useful research compound. Its molecular formula is C7H16NO4P and its molecular weight is 209.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of α,β-Unsaturated N-Methoxy-N-Methylamide Compounds

Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate is a reagent that is particularly useful for converting aldehydes and ketones into compounds containing an α,β-unsaturated N-methoxy-N-methylamide group. This transformation is achieved with high E selectivity, making it a valuable tool in organic synthesis (Netz & Seidel, 1992).

Production of Diethyl 1-Substituted 2-Oxo-Ethylphosphonates

Research has been conducted on the synthesis and characterization of lithium salts and zinc complexes of diethyl-(1-methyl-2-oxoethyl)phosphonate and diethyl-(2-oxo-1-phenyl-ethyl)phosphonate. These compounds have shown potential in various chemical applications, with some existing as a mixture of (Z)-and (E)-forms (Petrova et al., 1993).

Corrosion Inhibition in Mild Steel

A study on α-aminophosphonic acids, specifically Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate and Ethyl hydrogen [(3-methoxyphenyl)(methylamino) methyl]phosphonate, revealed their effectiveness as corrosion inhibitors for mild steel. These compounds were synthesized and tested for their inhibition efficiency in acidic environments, showing that they act as mixed inhibitors and adhere to the Langmuir isotherm in adsorption (Djenane et al., 2019).

Nano Catalytic Synthesis of Flavanone Phosphonates

In the realm of nanotechnology, diethyl (4-oxo-2-phenylchroman-3-yl) methyl phosphonate derivatives have been synthesized using a domino-Knoevenagel-phospha-Michael reaction catalyzed by nano-zinc oxide. This method demonstrates a practical approach with good yields, recovery, and reusability of the catalyst, indicating its potential for scalable applications in organic synthesis (Zarei & Ghassamipour, 2018).

Flame-Retardant Properties in Polymers

Diethyl vinyl phosphonate has been used to create copolymers with various materials like styrene, methyl methacrylate, acrylonitrile, and acrylamide. These copolymers contain significant amounts of covalently bound phosphorus and exhibit enhanced flame retardant properties compared to their corresponding homopolymers. This suggests potential applications in creating safer, fire-resistant materials (Banks et al., 1994).

Corrosion Inhibition in Industrial Processes

The study of α-aminophosphonates as corrosion inhibitors for mild steel in hydrochloric acid, relevant for industrial pickling processes, has been conducted. Compounds like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate showed significant inhibition efficiency, offering a promising approach for protecting metals in acidic environments (Gupta et al., 2017).

Mechanism of Action

Future Directions

Phosphonates have garnered considerable attention due to their biological properties and synthetic potential . The development of more environmentally friendly and economically competitive processes for the synthesis of phosphorus-bearing compounds is a current area of research . The hydrolysis of phosphonates is also a field that requires further exploration .

Biochemical Analysis

Biochemical Properties

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes involved in amino acid metabolism. This compound acts as an antagonist of amino acids, inhibiting enzymes such as aminotransferases and dehydrogenases, which are crucial for amino acid catabolism and synthesis . The interaction between this compound and these enzymes is primarily through the formation of stable complexes, which prevent the normal substrate from binding to the enzyme’s active site . This inhibition can lead to altered physiological activities within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by disrupting normal amino acid metabolism, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of aminotransferases by this compound can result in the accumulation of amino acids and their derivatives, which may affect signaling pathways such as the mTOR pathway, known for its role in cell growth and proliferation . Additionally, changes in gene expression related to amino acid metabolism can further impact cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes involved in amino acid metabolism, forming stable enzyme-inhibitor complexes . This binding prevents the normal substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity. Furthermore, this compound can influence gene expression by modulating transcription factors that respond to changes in amino acid levels . This modulation can lead to either upregulation or downregulation of genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. Studies have shown that this compound remains stable under various conditions, but prolonged exposure to certain environments can lead to its gradual degradation . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where continuous exposure can result in sustained inhibition of enzyme activity and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical inhibition without inducing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which are essential for the catabolism and synthesis of amino acids . The compound’s inhibitory effects on these enzymes can lead to alterations in metabolic flux and changes in metabolite levels . Additionally, this compound may affect the activity of cofactors required for enzyme function, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. The distribution of this compound within cells can also influence its accumulation and overall efficacy . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it ensures that this compound reaches the appropriate sites within the cell to interact with target enzymes and biomolecules . The compound’s presence in specific subcellular compartments can also affect its function and stability.

Properties

IUPAC Name

2-diethoxyphosphoryl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO4P/c1-4-11-13(10,12-5-2)6-7(9)8-3/h4-6H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVDBTSRABZMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)NC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443405
Record name Diethyl (2-(methylamino)-2-oxoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72563-39-4
Record name Diethyl (2-(methylamino)-2-oxoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.